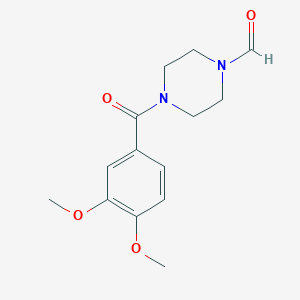
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has a unique chemical structure that makes it an attractive candidate for various research purposes. In
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to affect the production of reactive oxygen species and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans and Staphylococcus aureus. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential biological activities. Additionally, this compound has been shown to have a wide range of biological activities, making it an attractive candidate for various research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound and to carefully monitor its effects on cells and tissues.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, this compound has potential as a fluorescent probe for detecting metal ions, and further research in this area could lead to the development of new diagnostic tools for detecting metal ion imbalances in biological systems.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazinecarbaldehyde in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography. Several methods have been reported for the synthesis of this compound, and the choice of method depends on the specific application and the desired purity of the compound.
Applications De Recherche Scientifique
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a catalyst for various organic reactions. In addition, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
Propriétés
IUPAC Name |
4-(3,4-dimethoxybenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-4-3-11(9-13(12)20-2)14(18)16-7-5-15(10-17)6-8-16/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPOVDCBAFHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
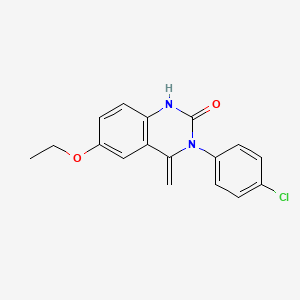
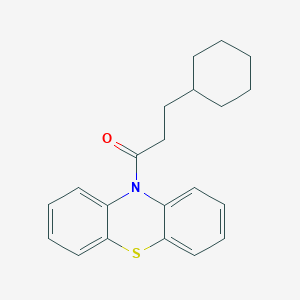

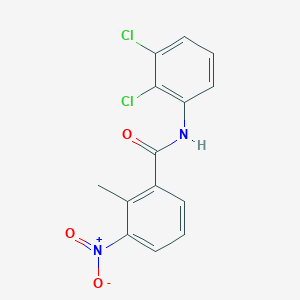

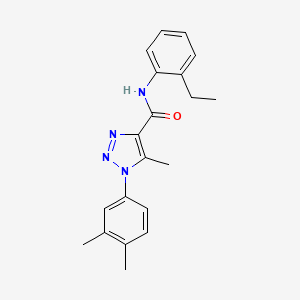
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)
